1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is an organic compound that features a pyrazole ring substituted with an isobutyl group, a pyridinyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and pyridinyl groups via substitution reactions. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl and isobutyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The pyrazole and pyridinyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
- **1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
- **1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Uniqueness
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. This allows for specific chemical transformations and applications that are not possible with similar compounds lacking the aldehyde group.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C13H15N3O/c1-10(2)8-16-12(9-17)6-13(15-16)11-4-3-5-14-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
AYMMADJUNCZLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)C=O |
Origin of Product |
United States |
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